N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
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Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, a morpholino group, and a thiophen-2-yl group. The benzo[d][1,3]dioxol-5-ylmethyl group is a common moiety in many bioactive compounds and pharmaceuticals . The morpholino group is a common feature in many drugs and is used to increase water solubility. The thiophen-2-yl group is a sulfur-containing heterocycle that is found in many pharmaceuticals and is often used to increase lipophilicity.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-ylmethyl group with the morpholino group and the thiophen-2-yl group. This could potentially be achieved through a variety of coupling reactions, such as Suzuki coupling or Buchwald-Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple heterocyclic rings. The benzo[d][1,3]dioxol-5-ylmethyl group would likely contribute to the rigidity of the molecule, while the morpholino and thiophen-2-yl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the morpholino and thiophen-2-yl groups. The morpholino group could potentially undergo reactions with electrophiles, while the thiophen-2-yl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of multiple heterocyclic rings could potentially increase its lipophilicity, while the morpholino group could potentially increase its water solubility .Future Directions
Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, biological activity, and safety profile. This could potentially involve a variety of experimental techniques, including synthetic chemistry, NMR spectroscopy, mass spectrometry, X-ray crystallography, and biological assays .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(21-11-14-3-4-16-17(10-14)28-13-27-16)20(25)22-12-15(18-2-1-9-29-18)23-5-7-26-8-6-23/h1-4,9-10,15H,5-8,11-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJJJCHDZZJACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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